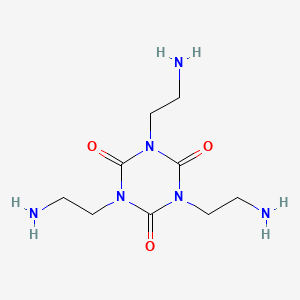

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

Descripción

Propiedades

Fórmula molecular |

C9H18N6O3 |

|---|---|

Peso molecular |

258.28 g/mol |

Nombre IUPAC |

1,3,5-tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione |

InChI |

InChI=1S/C9H18N6O3/c10-1-4-13-7(16)14(5-2-11)9(18)15(6-3-12)8(13)17/h1-6,10-12H2 |

Clave InChI |

ITBRGMNAQSDPCP-UHFFFAOYSA-N |

SMILES canónico |

C(CN1C(=O)N(C(=O)N(C1=O)CCN)CCN)N |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of 1,3,5-Tris(2-tosylethyl)-1,3,5-triazine-2,4,6-trione (Intermediate)

- Starting from the triazine core, the 2-hydroxyethyl groups are tosylated to form the tris(tosylethyl) derivative.

- Reaction conditions: Typically performed in anhydrous solvents such as acetonitrile or dichloromethane.

- Characterization: The product shows characteristic ^1H NMR signals for tosyl methyl groups (~2.4 ppm) and aromatic protons (~7.3–7.7 ppm), confirming successful tosylation.

Conversion to 1,3,5-Tris(2-azidoethyl)-1,3,5-triazine-2,4,6-trione

- The tosylated intermediate is reacted with sodium azide in dry dimethylformamide (DMF) at room temperature.

- This nucleophilic substitution replaces the tosyl groups with azido groups.

- Reaction time: Approximately 12–24 hours.

- The azido compound is isolated by precipitation or extraction.

Catalytic Hydrogenation to 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

- The azido derivative is subjected to hydrogenation using 10% palladium on activated charcoal as a catalyst.

- Conditions: Hydrogen pressure of 60 psi, room temperature, for about 12 hours.

- Workup: Filtration to remove catalyst, solvent evaporation, and recrystallization from acetonitrile and diethyl ether.

- Yield: High yields reported, up to 95%.

- Characterization: Confirmed by high-resolution mass spectrometry (HRMS) and ^1H NMR spectroscopy.

Experimental Data Summary

| Step | Compound | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1,3,5-Tris(2-tosylethyl)-1,3,5-triazine-2,4,6-trione | Tosyl chloride, base, dry solvent | Not specified | Tosylation confirmed by NMR |

| 2 | 1,3,5-Tris(2-azidoethyl)-1,3,5-triazine-2,4,6-trione | Sodium azide, DMF, RT, 12-24 h | Not specified | Azide substitution confirmed by IR and NMR |

| 3 | This compound | H2, 10% Pd/C, 60 psi, RT, 12 h | 95% | Purified by recrystallization; HRMS m/z 259.0164 [M+H]+ |

Analytical Characterization

- [^1H NMR (300 MHz, CD3CN)](pplx://action/followup): Signals corresponding to methylene protons adjacent to nitrogen and amino groups, consistent with the tris(2-aminoethyl) substitution.

- HRMS (ESI): Molecular ion peak at m/z 259.0164 [M+H]+, matching the calculated molecular weight.

- Purity: Typically >95% after recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated triazine derivatives.

Aplicaciones Científicas De Investigación

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Employed in the development of bioactive compounds and as a ligand in coordination chemistry.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of flame retardants, stabilizers, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, including enzyme inhibition and activation . Additionally, the compound’s triazine ring structure allows it to interact with nucleophiles and electrophiles, facilitating various chemical reactions .

Comparación Con Compuestos Similares

Table 1: Substituent and Functional Comparison

Actividad Biológica

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (also known as N2,N4,N6-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine) is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential applications based on recent research findings.

- Molecular Formula : C11H22N9O2

- Molecular Weight : 369.35 g/mol

- CAS Number : 2253121-62-7

Synthesis

The synthesis of this compound typically involves the reaction of nitriles with amino compounds or through the trimerization of cyanamide derivatives. Various synthetic routes have been optimized to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazine core facilitates binding to various biological targets, influencing pathways related to neurochemistry and enzyme inhibition.

Enzyme Inhibition Studies

Recent studies have identified the compound's potential as a monoamine oxidase (MAO) inhibitor. For example:

- MAO-A Inhibition : Compounds derived from 1,3,5-triazine structures exhibited inhibition comparable to standard MAO-A inhibitors like clorgyline. Notably, some derivatives showed selectivity for MAO-A over MAO-B without significant acute toxicity .

Affinity for Receptors

Research has indicated that derivatives of this compound exhibit high affinity for serotonin receptors:

- 5-HT7 Receptor Binding : Certain synthesized ligands displayed Ki values as low as 8 nM for the 5-HT7 receptor, suggesting potential applications in psychiatric disorders .

Case Studies

Toxicological Assessment

Preliminary toxicological assessments indicate that while some derivatives show promising bioactivity, their safety profiles require further investigation. The absence of significant acute toxicity in initial studies is encouraging but necessitates comprehensive toxicological evaluations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.